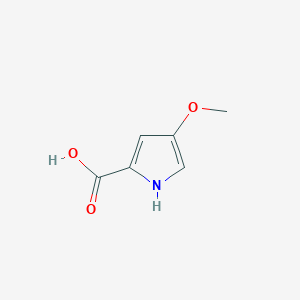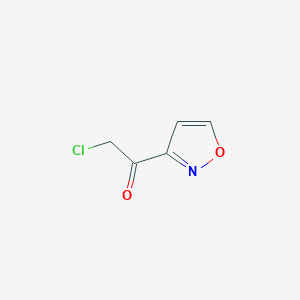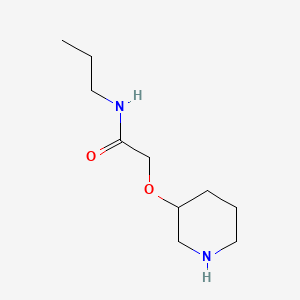
4-Methoxy-1h-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
“4-Methoxy-1h-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 90724-66-6 . It has a molecular weight of 141.13 . The IUPAC name for this compound is this compound . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7NO3/c1-10-4-2-5 (6 (8)9)7-3-4/h2-3,7H,1H3, (H,8,9) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the sources I have, pyrrole compounds are known to undergo various chemical reactions. For example, N-substituted pyrroles can be synthesized via the Paal-Knorr pyrrole condensation .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 141.13 . The compound is stored at refrigerator temperatures .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Activity
4-Methoxy-1h-pyrrole-2-carboxylic acid derivatives have demonstrated significant potential in the realm of anti-inflammatory and analgesic applications. Research by (Muchowski et al., 1985) highlighted the synthesis of specific derivatives, revealing their potent analgesic properties in animal models. Additionally, these compounds exhibited minimal gastrointestinal side effects, making them candidates for further pharmacological evaluation as potential anti-inflammatory agents.
Structural Analysis and Molecular Properties
The study of this compound derivatives extends to structural and molecular analysis. (Silva et al., 2006) explored the crystal structure of a specific derivative, providing insights into its molecular interactions and geometrical configuration. This kind of structural analysis is crucial for understanding the compound's interactions at the molecular level and its potential applications in various scientific fields.
Synthesis Techniques and Chemical Properties
Advancements in synthesis techniques for this compound derivatives have been significant. (Koriatopoulou et al., 2008) described a novel method for synthesizing a related pyrrolecarboxylic acid derivative. Such innovative synthesis methods enhance the accessibility and variety of derivatives for research and potential applications.
Potential in Antitumor and Antibacterial Applications
Recent studies have also explored the potential of this compound derivatives in antitumor and antibacterial applications. (Silva et al., 2012) investigated the crystal structure of derivatives with potential as antitumor agents. Additionally, (Tamer et al., 2018) examined the antimicrobial activities of pyridine-2-carboxylic acid derivatives, indicating their efficacy against various bacteria.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively.
Wirkmechanismus
Target of Action
It is known that pyrrole derivatives, a class to which this compound belongs, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which are structurally similar to pyrrole derivatives, are known to interact with their targets and cause various biological changes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that pyrrole derivatives may have similar effects .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a refrigerator, suggesting that its bioavailability may be influenced by these physical properties .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that pyrrole derivatives may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-1h-pyrrole-2-carboxylic acid. For instance, its storage temperature (refrigerator) and physical form (solid) can affect its stability and efficacy .
Eigenschaften
IUPAC Name |
4-methoxy-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-10-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVLCHZHALXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300040 | |
| Record name | 4-methoxy-1h-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90724-66-6 | |
| Record name | NSC134456 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxy-1h-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[4-(trifluoromethyl)phenyl] sulfide](/img/structure/B3058565.png)




![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B3058571.png)



![tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate](/img/structure/B3058580.png)


![2-[(4-Cyanophenyl)formamido]acetic acid](/img/structure/B3058587.png)
